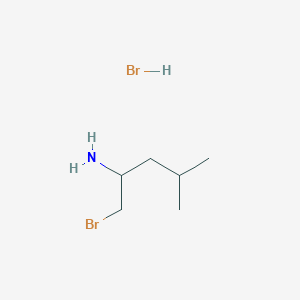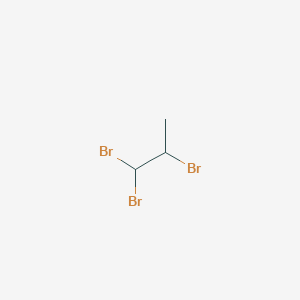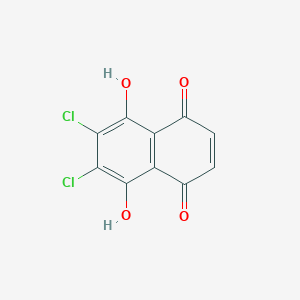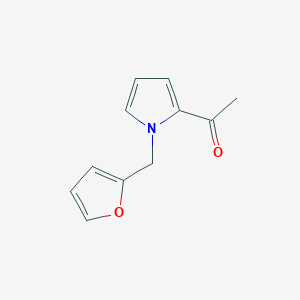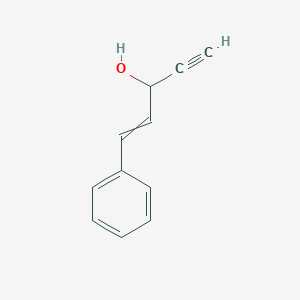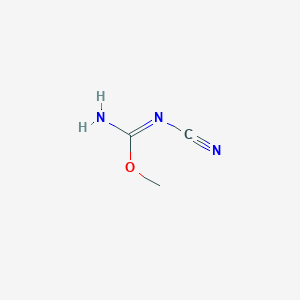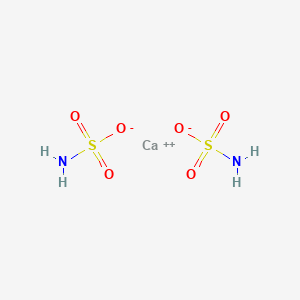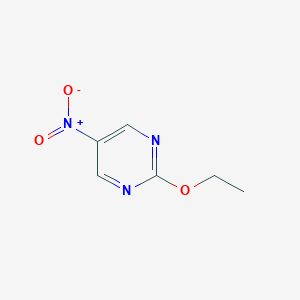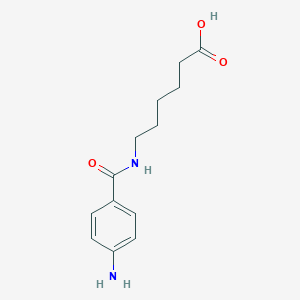
3,4-Dimethoxybenzyl isothiocyanate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 3,4-dimethoxybenzylamine, has been investigated through multiple routes, demonstrating the versatility and complexity of synthesizing dimethoxybenzyl derivatives. One method involves starting with vanillin, proceeding through methylation, oxidation, and reduction steps to achieve the target compound. Another approach uses 3,4-dimethoxybenzoic acid as a starting material, followed by chlorination, amidation, and reduction steps, yielding the target compound with a high overall yield suitable for industrial manufacture (Fang, 2003).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline, has been characterized by elemental analyses, FT-IR, 1H NMR spectroscopy, and single crystal X-ray diffraction. These studies reveal the presence of specific functional groups and confirm the E configuration of the C=N bond, providing insight into the structural aspects of dimethoxybenzyl derivatives (Khalaji, Fejfarová, & Dušek, 2011).
Chemical Reactions and Properties
The 3,4-dimethoxybenzyl moiety has been used as a novel N-protecting group in the synthesis of certain derivatives, highlighting its reactivity and potential for use in various chemical reactions. It can be eliminated smoothly under specific conditions, demonstrating its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis of Oligoribonucleotides : The 3,4-dimethoxybenzyl group has been used as a protecting group for the 2′-hydroxyl group in oligoribonucleotide synthesis. This protection is crucial for the stability of nucleosides during the synthesis process and can be removed without damaging the glycosidic bonds (Takaku, Ito, & Imai, 1986).
Protecting Group in Chemical Synthesis : It has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. Its elimination is smooth under certain conditions, demonstrating its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Enhancing Doxorubicin Efficacy in Cancer Treatment : In cancer research, 3,4-dimethoxybenzyl isothiocyanate has shown potential in enhancing the efficacy of doxorubicin, a common chemotherapy drug, in doxorubicin-resistant colon cancer. It appears to increase drug efficacy through mechanisms like attenuated drug efflux and increased apoptosis rates (Psurski, Filip-Psurska, Cuprych, Wietrzyk, & Oleksyszyn, 2019).
Stability in Hydrodistillation Conditions : Studies on the stability of 3,4-dimethoxybenzyl isothiocyanate under hydrodistillation-mimicking conditions revealed its conversion into different compounds, showcasing its reactivity and stability under certain conditions (De Nicola et al., 2013).
Deprotection of Hydroxy Functions : 3,4-Dimethoxybenzyl (DMPM) groups are shown to be more reactive than other protecting groups, like 4-methoxybenzyl (MPM), in deprotection processes, which is essential in the synthesis of various chemical compounds (Horita et al., 1986).
Synthesis of N-Hydroxythiourea : It has been used in the synthesis of N-hydroxythiourea, a compound studied in the context of medicinal chemistry, although it showed no activity in a specific mouse tumor model (Sato & Stammer, 1976).
Regioselective Addition in Organic Synthesis : The compound has been used in the regioselective 1,2-addition of alkoxybenzyl Grignard reagents to α-oxoketene dithioacetals, demonstrating its role in facilitating specific chemical reactions (Mehta, Nandi, Ila, & Junjappa, 1999).
Inhibitors of Phosphodiesterase : Analogues of 3,4-dimethoxybenzyl-2-imidazolidinone, derived from 3,4-dimethoxybenzyl isothiocyanate, have been investigated as potent inhibitors of rat erythrocyte phosphodiesterase, which has implications in pharmacology (Sheppard & Wiggan, 1971).
Biomimetic Oxidation Studies : The compound has been used in studies of biomimetic oxidation catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids, showcasing its role in modeling complex biological processes (Kumar, Jain, & Chauhan, 2007).
Structural Studies in Synthesis : Its derivatives have been studied for their structural properties, especially in the context of synthesis of dendritic materials, highlighting its role in material science (Pan et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(isothiocyanatomethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-9-4-3-8(6-11-7-14)5-10(9)13-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKPIGBIMQONMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374305 | |
| Record name | 3,4-Dimethoxybenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybenzyl isothiocyanate | |
CAS RN |
14596-50-0 | |
| Record name | 3,4-Dimethoxybenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14596-50-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



